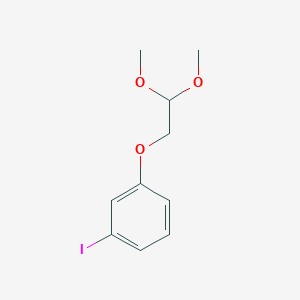

1-(2,2-Dimethoxyethoxy)-3-iodobenzene

Description

Properties

Molecular Formula |

C10H13IO3 |

|---|---|

Molecular Weight |

308.11 g/mol |

IUPAC Name |

1-(2,2-dimethoxyethoxy)-3-iodobenzene |

InChI |

InChI=1S/C10H13IO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 |

InChI Key |

PLTCZYOLAAGMOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(COC1=CC(=CC=C1)I)OC |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

1.1. Reagent in Organic Synthesis

1-(2,2-Dimethoxyethoxy)-3-iodobenzene serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its iodine atom allows for electrophilic substitution reactions, making it a valuable intermediate in synthesizing complex organic molecules.

Case Study: Arylation Reactions

- The compound has been utilized in palladium-catalyzed arylation reactions, which are essential for constructing biaryl compounds. For instance, its application in the coupling of aryl halides with various nucleophiles has demonstrated high yields and regioselectivity .

1.2. Synthesis of Pharmaceuticals

The compound's unique structure allows it to participate in the synthesis of pharmaceutical agents. Its derivatives have shown potential as anticancer agents due to their ability to inhibit tubulin polymerization.

Case Study: Anticancer Activity

- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Biological Applications

2.1. Anticancer Properties

Research indicates that this compound and its derivatives can induce apoptosis in cancer cells. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death.

Data Table: Cytotoxicity Testing

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (ER+) | 52 | Tubulin inhibition |

| Compound B | MDA-MB-231 (TNBC) | 74 | Apoptosis induction |

Material Science Applications

3.1. Development of Functional Materials

The compound has been explored for its potential in developing functional materials due to its unique electronic properties. Its derivatives can be incorporated into polymers or used as dopants in organic electronics.

Case Study: Conductive Polymers

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Iodobenzene Derivatives

Preparation Methods

Direct Iodination of 3-(2,2-Dimethoxyethoxy)Benzene

A common strategy involves reacting 3-(2,2-dimethoxyethoxy)benzene with iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids such as FeCl₃. The FeCl₃ catalyst polarizes the iodine molecule, enhancing electrophilicity. Despite the ether’s ortho/para-directing nature, steric hindrance from the bulky 2,2-dimethoxyethoxy group can favor iodination at the less hindered meta position.

Reaction Conditions:

-

Iodinating Agent: NIS (1.2 equiv)

-

Catalyst: FeCl₃ (0.1 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 25°C

-

Yield: ~60–70%

Regioselectivity Challenges

Williamson Ether Synthesis Approach

Williamson ether synthesis offers a modular route to construct the 2,2-dimethoxyethoxy group after introducing iodine. This two-step method involves:

-

Iodination of a phenolic precursor.

-

Alkylation of the resulting 3-iodophenol with a suitable alkylating agent.

Synthesis of 3-Iodophenol

3-Iodophenol is synthesized via iodination of phenol using ICl or KI/Oxone in acidic media. The hydroxyl group directs iodination to the meta position, yielding 3-iodophenol in ~75% yield.

Etherification with 2-Chloro-1,1-dimethoxyethane

The phenol’s hydroxyl group is deprotonated with a strong base (e.g., NaOH), forming a phenoxide ion that undergoes nucleophilic substitution with 2-chloro-1,1-dimethoxyethane.

Reaction Conditions:

-

Base: NaOH (3.0 equiv)

-

Alkylating Agent: 2-Chloro-1,1-dimethoxyethane (1.5 equiv)

-

Solvent: Water/THF (1:1)

-

Temperature: 80°C

Mechanistic Insight:

The reaction proceeds via an SN2 mechanism, with the phenoxide attacking the chloroalkyl agent’s electrophilic carbon. The aqueous solvent system enhances solubility of the ionic intermediates.

Multi-Step Protection/Deprotection Strategies

For substrates sensitive to harsh iodination conditions, protection/deprotection sequences ensure functional group compatibility.

Temporary Protection of Hydroxyl Groups

Starting with resorcinol (1,3-dihydroxybenzene), one hydroxyl group is protected as a methyl ether using methyl chloride and NaOH. The remaining hydroxyl is then iodinated, followed by deprotection and etherification with 2,2-dimethoxyethanol.

Key Steps:

-

Methylation: Resorcinol → 3-methoxybenzene-1-ol (Yield: ~80%).

-

Iodination: 3-methoxybenzene-1-ol → 3-iodo-1-methoxybenzene (Yield: ~70%).

-

Deprotection & Etherification: Acidic cleavage of the methyl ether, followed by Williamson synthesis (Yield: ~60%).

Alternative Synthetic Routes

Mitsunobu Reaction

The Mitsunobu reaction couples 3-iodophenol with 2,2-dimethoxyethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases and offers excellent regiocontrol.

Reaction Conditions:

Hypervalent Iodine-Mediated Functionalization

Recent advances employ hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) for direct C–O bond formation. While less explored for this compound, such methods could streamline synthesis by combining iodination and etherification.

Comparative Analysis of Methods

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,2-Dimethoxyethoxy)-3-iodobenzene?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. A plausible route involves the Williamson ether synthesis, where 3-iodophenol reacts with 2,2-dimethoxyethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to form the ether linkage . Alternatively, sodium alcoholates (e.g., NaOCH₂CH₂OCH₃) can displace halides in iodobenzene derivatives under controlled conditions . Key considerations include maintaining anhydrous conditions to avoid hydrolysis of the dimethoxyethoxy group and monitoring reaction progress via TLC or GC-MS.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- ¹H NMR : The aromatic protons adjacent to iodine (C-2 and C-4) exhibit deshielding (~δ 7.2–7.5 ppm), while the dimethoxyethoxy group’s methyl protons resonate as a singlet (~δ 3.3–3.5 ppm) .

- ¹³C NMR : The iodine-bearing carbon (C-3) appears downfield (~95–100 ppm), and the dimethoxyethoxy carbons (OCH₂ and OCH₃) are visible at ~60–75 ppm .

- Mass Spectrometry : The molecular ion peak (M⁺) corresponds to the exact mass of 322.0 g/mol (C₁₀H₁₃IO₃), with characteristic fragments from cleavage of the ether group (e.g., loss of CH₃OCH₂O–) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Iodinated aromatic compounds require strict safety protocols:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Store in amber glass under inert gas (N₂/Ar) to minimize light- or oxygen-induced degradation .

- Dispose of waste via halogen-specific protocols due to iodine’s environmental persistence .

Advanced Research Questions

Q. How does the electronic environment of the dimethoxyethoxy group influence the iodine substituent’s reactivity in electrophilic substitution?

- Methodological Answer : The dimethoxyethoxy group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the bulky ether group directs substitution to the para position relative to iodine. Computational studies (DFT) can model charge distribution, predicting regioselectivity for further functionalization (e.g., nitration or Suzuki coupling at C-5) . Experimental validation involves competitive reactions with electrophiles (e.g., HNO₃/H₂SO₄) and analysis via HPLC or X-ray crystallography .

Q. What strategies mitigate competing side reactions during dimethoxyethoxy group introduction?

- Methodological Answer :

- Protecting Groups : Temporarily protect the iodine substituent with trimethylsilyl (TMS) groups to prevent undesired iodination during ether synthesis .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Temperature Control : Maintain temperatures below 60°C to avoid cleavage of the ether linkage .

Q. How can computational chemistry predict regioselectivity in functionalizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, identifying reactive sites. For example:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict susceptibility to electrophilic/nucleophilic attacks.

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between the dimethoxyethoxy group and the aromatic ring .

Experimental validation via single-crystal X-ray diffraction (e.g., C–I bond length analysis) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.